![molecular formula C16H13BrN2O3S2 B2771457 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391229-48-4](/img/structure/B2771457.png)

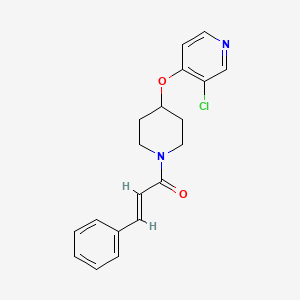

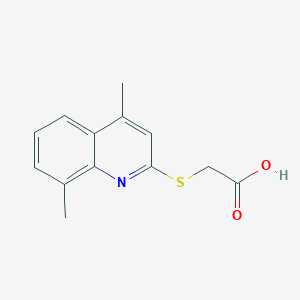

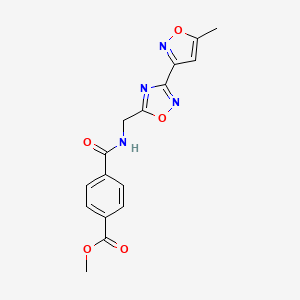

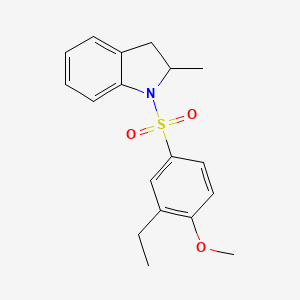

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a bromothiophene, a thiazole, and a dimethoxybenzamide . These functional groups suggest that this compound may have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. For example, a similar compound, (5-bromothiophen-2-yl)methylamine, has a molecular weight of 206.11 and is a liquid at room temperature .Aplicaciones Científicas De Investigación

Anticancer Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide and its derivatives have been explored for their potential anticancer activities. Studies have demonstrated that thiazolides, a class of compounds to which this chemical belongs, can induce cell death in colon carcinoma cell lines. The interaction of these compounds with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), frequently overexpressed in various tumors, is critical for inducing apoptosis in cancer cells. Notably, variations in the benzene ring substituents of thiazolides do not significantly affect apoptosis induction in Caco-2 cells, but the removal of the bromide atom on the thiazole ring leads to a strong reduction of cell death induction in colon cancer cells (Brockmann et al., 2014).

Antibacterial and Antifungal Properties

Some derivatives of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide have been investigated for their potential antibacterial and antifungal properties. These compounds have shown promise in combating microbial infections, with some demonstrating significant inhibition against specific bacterial strains and fungi. For instance, certain derivatives have displayed notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as potential as antifungal agents (Palkar et al., 2017).

Semiconductor Properties

The compound and its related derivatives have been explored in the field of semiconductors. Research in this area has focused on the development of materials with p- and n-type semiconducting characteristics, utilizing the molecular energy levels of these compounds. By manipulating the molecular structure, researchers aim to tailor the semiconducting properties for specific applications (Hong et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide derivatives with various biological targets. These studies are crucial in drug discovery, helping to predict the binding affinities and modes of action of these compounds against specific proteins or enzymes involved in diseases. Such studies aid in the rational design of more effective therapeutic agents (Shanmugapriya et al., 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, (5-bromothiophen-2-yl)methylamine is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S2/c1-21-10-5-9(6-11(7-10)22-2)15(20)19-16-18-12(8-23-16)13-3-4-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDOKIQDRQUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)

![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)